molecular formula C14H13N3O4S B2388369 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-38-7

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2388369
CAS No.: 941954-38-7
M. Wt: 319.34
InChI Key: MKJMSLWYHDVCEF-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 5,6-dimethoxybenzo[d]thiazole core linked to a 5-methylisoxazole-3-carboxamide group, a structural motif found in compounds investigated for modulating various biological targets . The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for contributing to significant biological activities . The integration of the dimethoxybenzothiazole and methylisoxazole carboxamide structures suggests potential for this compound to be explored in studies targeting enzyme inhibition. Related thiazole-carboxamide derivatives have been reported as inhibitors for enzymes such as cyclooxygenase (COX-1 and COX-2) . Furthermore, compounds with similar architectures are the subject of research in other biological areas, indicating the versatility of this hybrid heterocycle . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a pharmacological tool in bio-screening assays. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-7-4-9(17-21-7)13(18)16-14-15-8-5-10(19-2)11(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMSLWYHDVCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation of 5,6-dimethoxybenzo[d]thiazol-2-amine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 941954-38-7

The compound features a benzo[d]thiazole ring system with methoxy groups and an isoxazole carboxamide moiety, contributing to its diverse biological activities.

Medicinal Chemistry

This compound has garnered attention for its potential as an antimicrobial and anticancer agent.

  • Antimicrobial Activity : The compound has shown effectiveness against Mycobacterium tuberculosis by inhibiting the enzyme DprE1, crucial for the biosynthesis of the cell wall component arabinogalactan. This inhibition leads to a reduction in bacterial growth, making it a candidate for further development as an anti-tuberculosis drug .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated percent growth inhibitions ranging from 51% to 86% against different cancer types .

Materials Science

The unique structural characteristics of this compound make it suitable for developing advanced materials:

  • Organic Electronics : The compound's electronic properties can be harnessed in organic semiconductor applications. Research into its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ongoing due to its potential for efficient charge transport .
  • Polymers and Specialty Chemicals : The compound can serve as a building block for synthesizing novel polymers with tailored properties, enhancing material performance in various industrial applications.

Biological Studies

Research involving this compound extends into biological studies:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets is crucial for developing new therapeutic agents. Investigations into its biochemical pathways have revealed potential mechanisms of action that could lead to enhanced efficacy and selectivity in drug development .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityMycobacterium tuberculosisInhibition of DprE1 enzyme; significant reduction in bacterial growth observed.
Anticancer Activity AssessmentVarious cancer cell linesPercent growth inhibition ranged from 51% to 86%, indicating strong cytotoxic effects.
Materials Science ExplorationOrganic electronicsPotential applications in OLEDs and OPVs due to favorable electronic properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring system is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. The compound may also interact with other proteins and receptors, influencing various biological processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 5,6-dimethoxy groups on benzothiazole in the target compound may enhance solubility and target binding compared to ethoxy/methoxy () or unsubstituted benzothiazoles ().
  • Synthetic Routes : While the target compound’s synthesis is undocumented here, analogs employ cyclization (), diazenylation (), and amidation (), suggesting plausible pathways for its preparation.

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Substitutions : Dimethoxy groups (target) vs. ethoxy/methoxy () may alter lipophilicity and metabolic stability.
  • Linkage Flexibility : The carboxamide bridge in the target compound may enhance hydrogen-bonding compared to carbamates () or esters ().

Research Findings and Methodological Considerations

  • Statistical Rigor : emphasizes reproducibility (≥3 experiments) and significance thresholds (p ≤ 0.05), a benchmark for evaluating the target compound’s activity .
  • Therapeutic Potential: Patent data () and synergistic analogs () underscore benzothiazole-based compounds as promising candidates for oncology and multi-target therapies.

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13N3O4S
  • Molecular Weight : 319.33 g/mol
  • CAS Number : 941954-38-7
  • Purity : Typically over 98% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have shown promising results against various cancer cell lines.

  • Inhibition of Kinases : Many derivatives of benzothiazole compounds have been identified as kinase inhibitors, which play a crucial role in cancer cell proliferation. The structure of this compound suggests it may similarly inhibit specific kinases involved in tumor growth .
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways. For example, derivatives tested against pancreatic cancer cell lines demonstrated significant increases in caspase activity .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various benzothiazole derivatives reported that many exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)0.39
Compound BHCT116 (Colon)0.46
Compound CA375 (Melanoma)0.16
This compoundTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

While primarily studied for anticancer properties, some derivatives have also exhibited antimicrobial activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds suggest potential applications in treating infections alongside cancer .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli15
Compound EB. subtilis20
This compoundTBD

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of a related compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls and showed a favorable safety profile .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of benzothiazole derivatives indicated that modifications at specific positions can enhance biological activity. For instance, introducing electron-withdrawing groups at para positions improved kinase inhibition potency significantly .

Q & A

Q. How can synthetic reproducibility issues be mitigated?

  • Methodological Answer : Reproducibility hinges on:
  • Strict Anhydrous Conditions : Use molecular sieves for solvent drying .
  • Reagent Purity : ≥98% purity for starting materials (HPLC-validated) .
  • Step Monitoring : TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) to track intermediate formation .

Q. What methods validate its synergistic effects in combination therapies?

  • Methodological Answer :
  • Combenefit Software : Quantify synergy scores (e.g., Loewe additivity or Bliss independence models) .
  • In Vivo Xenografts : Test combinations in PDX (Patient-Derived Xenograft) models with tumor volume regression metrics .

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